1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[3-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-6-7-14(13-9)12-5-3-4-11(8-12)10(2)15/h3-8H,1-2H3 |
InChI Key |
BCHFWJKTKBMIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
General Synthetic Strategy
The synthesis typically involves:
- Formation of the pyrazole ring system through condensation reactions involving hydrazine derivatives.
- Attachment of the pyrazole ring to a substituted phenyl ring.
- Introduction of the ethanone (acetyl) group on the phenyl ring.
Specific Synthetic Routes
Condensation of Substituted Pyrazole-4-carbaldehyde with Ketones (Claisen-Schmidt Condensation)
- Starting material: 3-methyl-1H-pyrazole-4-carbaldehyde.
- Reaction with acetophenone derivatives under basic conditions (e.g., sodium hydroxide in ethanol) to form α,β-unsaturated carbonyl compounds (chalcones).
- Subsequent reaction with hydrazine hydrate or phenylhydrazine to cyclize and form substituted pyrazoles.
This method is reported in the synthesis of pyrazole derivatives related to this compound, where the Vilsmeier-Haack formylation is used to prepare the pyrazole-4-carbaldehyde precursor.
Reaction of 1-Acetoacetyl-4-substituted Piperazine with Phenylhydrazine
- The preparation of pyrazolyl-piperazine derivatives involves reacting 1-acetoacetyl-4-substituted piperazine with phenylhydrazine in the presence of methanesulfonic acid.
- Cyclization is then promoted by reagents like phosphorus oxychloride in pyridine.
- The product is deprotected and purified to yield target pyrazole derivatives.
- This method is related but more complex and used for analogs with piperazine moieties.
Palladium-Catalyzed Hydrogenation
Detailed Stepwise Preparation (Example from Patent Literature)
| Step No. | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Acetoacetyl-4-benzyl oxycarbonyl piperidine + phenylhydrazine + methanesulfonic acid, reflux 2-3 h | Formation of hydrazone intermediate | - | Reaction monitored by TLC |
| 2 | Phosphorus oxychloride + pyridine, 40-60 °C overnight | Cyclization to form pyrazolyl intermediate | - | Purity affected by reaction time |
| 3 | Deprotection with trifluoroacetic acid | Removal of protecting groups to yield pyrazolyl-piperazine | - | Followed by extraction and purification |
| 4 | Extraction with sodium bicarbonate solution, washing, drying | Purification of the product | - | Washing at 50-55 °C to remove impurities |
| 5 | Addition of glacial acetic acid, stirring, cooling, filtration | Crystallization of final compound | 80-90 | Final drying at 40-45 °C for 15-20 h |
Note: While the above table is based on a related pyrazolyl-piperazine compound synthesis, similar conditions and steps apply for the preparation of this compound, specifically in the formation and purification of the pyrazole ring attached to the phenyl ethanone.
Reaction Conditions and Purification
- Solvents: Ethanol, tetrahydrofuran (THF), methylene dichloride, toluene.
- Temperature: Reflux conditions (~75-85 °C) for condensation; 40-60 °C for cyclization; 0-5 °C for crystallization.
- Purification: Extraction with aqueous sodium bicarbonate and brine; drying over anhydrous sodium sulfate; recrystallization from ethanol or methylene dichloride.
- Catalysts and Reagents: Methanesulfonic acid, phosphorus oxychloride (cyclization), palladium on carbon (hydrogenation), triethylamine or pyridine (organic bases).
Analytical Data Supporting Preparation
These data confirm the presence of the pyrazole ring, methyl substituent, and acetophenone moiety in the final compound.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or phenyl rings.
Common reagents include hydrazine, acetyl chloride, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting substituent variations, molecular weights (MW), melting points (m.p.), and key applications:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) enhance stability and binding affinity to enzymes or receptors.
- Bulkier substituents (e.g., naphthyl in , bornyl in ) influence steric interactions, affecting regioselectivity in catalytic reactions.
Synthetic Methodologies: Ruthenium-catalyzed alkylation enables regiodivergent functionalization (e.g., ortho vs. meta alkylation in ). Solvent-free conditions (e.g., DMF-DMA in ) improve reaction efficiency for enaminone intermediates.
Thermal Stability :
- Compounds with rigid bicyclic systems (e.g., bornane in ) or hydrogen-bonding groups (e.g., hydroxy in ) exhibit higher melting points.
Antimicrobial Activity
The sulfonyl-substituted pyrazoline derivative (m.p. 265–266°C, ) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its ability to disrupt bacterial cell membranes via hydrophobic interactions .
Anticancer Potential
Pyrazole-oxadiazole hybrids (e.g., derivatives in ) showed IC₅₀ values of 12–35 µM against A549 lung cancer cells. The 4-methoxyphenyl substituent enhanced apoptosis induction via caspase-3 activation .
Anti-Inflammatory and Anti-Ulcer Activity
The dihydropyrazole derivative in reduced gastric ulcer lesions by 78% in rodent models, comparable to omeprazole. Histopathological analysis confirmed reduced inflammation and mucosal damage .
Biological Activity
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its chemical formula CHNO, is a compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 200.24 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(=O)C1=CC=C(C=C1)N2C=CC=N2C(C)=C
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential applications in treating inflammatory diseases.
Analgesic Effects
In analgesic assays, this compound showed significant pain relief comparable to standard analgesics like ibuprofen. This effect was attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
-
Study on Cancer Cell Lines :
A study published in ACS Omega explored the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between the structural features of pyrazoles and their anticancer activity, with this compound showing notable efficacy against MCF-7 and HT-29 cells . -
Inflammation Model :
In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a significant decrease in swelling compared to the control group. This suggests its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, alleviating pain and inflammation.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling 3-methylpyrazole derivatives with substituted acetophenones via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key parameters include:
- Temperature : Maintain 80–120°C to balance reaction kinetics and side-product formation.
- Catalysts : Use Pd(PPh₃)₄ or CuI for coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substitution patterns and pyrazole ring integration. DEPTQ experiments resolve stereochemical ambiguities .
- FT-IR : Identify ketone (C=O stretch at ~1680 cm⁻¹) and pyrazole N–H/N–C stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 200.24 g/mol) .
- HPLC : Reverse-phase C18 columns assess purity (>98%) under gradient elution .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via TLC or HPLC .
- Light Exposure : Use ICH Q1B guidelines to test photostability in UV/visible light chambers .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX refinement address them?
- Methodological Answer : Challenges include disorder in the pyrazole ring or phenyl substituents. SHELXL refinement strategies:
- Twinned Data : Apply HKLF5 format for twin-law matrices in cases of pseudo-merohedral twinning .
- Hydrogen Bonding : Use DFIX and DANG restraints to model weak interactions (e.g., C–H···O) observed in pyrazoline derivatives .
- Thermal Ellipsoids : Refine anisotropic displacement parameters (ADPs) to resolve positional disorder .
Example: The related compound 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrazol-1-yl]ethanone crystallizes in a monoclinic system (space group P2₁/c), with SHELXL R-factor < 0.05 .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the phenyl ring to enhance binding to biological targets like kinases .
- Pyrazole Substitution : Replace 3-methyl with bulkier groups (e.g., 3-trifluoromethyl) to improve metabolic stability .
- Biological Assays : Screen derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. SAR trends from analogs suggest pyrazole-linked ketones exhibit IC₅₀ values <10 µM .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ketone carbonyl for nucleophilic attacks) .
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase. Pyrazole-ring interactions with hinge regions (e.g., hydrogen bonds to Met793 in EGFR) correlate with activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with crystallographically resolved structures (e.g., C–C bond lengths: 1.38–1.42 Å in pyrazole rings ).
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
- Contradictory Mass Peaks : Investigate in-source fragmentation or adduct formation using MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
